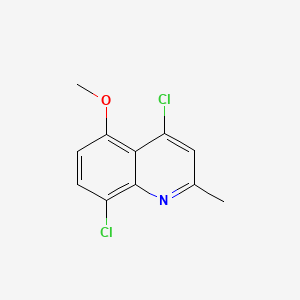

4,8-Dichloro-5-methoxy-2-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,8-dichloro-5-methoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO/c1-6-5-8(13)10-9(15-2)4-3-7(12)11(10)14-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYQOPXQIXGZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C(=C1)Cl)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670984 | |

| Record name | 4,8-Dichloro-5-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206-61-7 | |

| Record name | 4,8-Dichloro-5-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Transformations of 4,8 Dichloro 5 Methoxy 2 Methylquinoline

Electrophilic Substitution Reactions on the Quinoline (B57606) Core

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, generally undergoes electrophilic substitution on the more electron-rich benzene ring. quimicaorganica.orgvaia.com In quinoline itself, the preferred positions for electrophilic attack are C5 and C8, a preference attributed to the greater stability of the resulting cationic intermediates. quimicaorganica.orgvaia.com

For 4,8-dichloro-5-methoxy-2-methylquinoline, the scenario is more complex. The presence of two chlorine atoms deactivates the ring towards electrophilic attack. Conversely, the methoxy (B1213986) group at C5 and the methyl group at C2 are activating. The methoxy group, being a strong activating group, directs electrophiles to the ortho and para positions. However, in this specific molecule, the positions ortho and para to the methoxy group are already substituted. The interplay of these activating and deactivating groups, along with the inherent reactivity of the quinoline nucleus, governs the outcome of electrophilic substitution reactions.

Further complicating predictions is the potential for competitive electrophilic aromatic substitution on the activated aniline (B41778) ring during certain synthetic routes leading to quinoline derivatives. acs.org The conditions of the reaction, such as the nature of the electrophile and the solvent, can significantly influence the regioselectivity of the substitution. nih.gov

Nucleophilic Displacement of Halogen and Methoxy Groups

The chlorine atoms at positions 4 and 8, and the methoxy group at position 5 of this compound are susceptible to nucleophilic displacement. The reactivity of halogens in haloquinolines towards nucleophilic displacement has been a subject of kinetic studies. acs.org Generally, halogens at the 2- and 4-positions of the quinoline ring are more activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

In the case of polyhalogenated aromatic compounds, the rate of nucleophilic displacement of one halogen can be influenced by the presence of other halogens. rsc.org For heptafluoroquinolines, the site of nucleophilic attack has been shown to depend on the nature of the nucleophile, with sulfur nucleophiles attacking at the 4-position and oxygen nucleophiles attacking at the 2- and 4-positions. rsc.org

The displacement of a chloro group by an amino group is a common transformation in quinoline chemistry. While specific studies on the amination of this compound are not extensively detailed in the provided results, the general reactivity of chloroquinolines suggests that such reactions are feasible. For instance, 2-chloroquinolines can serve as precursors in the synthesis of other functionalized quinolines. wikipedia.org The relative reactivity of the C4 and C8 chloro groups in this compound towards amination would depend on the reaction conditions and the nature of the aminating agent. The chlorine at C4 is generally expected to be more reactive towards nucleophilic substitution than the chlorine at C8.

The chloro and methoxy groups on the quinoline ring can also be displaced by hydroxide (B78521) or alkoxide ions through hydrolysis or alcoholysis, respectively. The rate of these reactions is influenced by the position of the leaving group on the quinoline ring and the reaction conditions. The displacement of fluorine from heptafluoroquinoline by oxygen nucleophiles occurs at both the 2- and 4-positions. rsc.org For this compound, the relative ease of hydrolysis or alcoholysis of the C4-Cl, C8-Cl, and C5-OCH3 bonds would determine the product distribution. Kinetic studies on similar systems indicate that the halogen at the 4-position is typically more labile. acs.org

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to functionalize heterocyclic compounds. libretexts.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. uwindsor.ca For dihalogenated substrates, achieving site-selectivity can be a challenge, but it is often possible to control the reaction to favor substitution at one position over another. nih.gov

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide or triflate, is a versatile method for creating C-C bonds. libretexts.orglibretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org In the context of this compound, Suzuki-Miyaura coupling could be employed to introduce aryl or vinyl substituents at either the C4 or C8 position.

The regioselectivity of the Suzuki-Miyaura coupling on dihaloquinolines is influenced by the relative reactivity of the C-Cl bonds. Generally, the order of reactivity for halides in palladium-catalyzed couplings is I > Br > Cl. For dihalopyridines and related heterocycles, selective coupling at one position can be achieved under specific ligand-controlled or ligand-free conditions. nih.gov For 2,4-dichloropyrimidines, Suzuki coupling preferentially occurs at the C4-position. mdpi.com This suggests that for this compound, selective coupling at the C4 position is likely achievable.

Table 1: Potential Suzuki-Miyaura Coupling of this compound This table is a hypothetical representation of potential reactions and products based on established principles of Suzuki-Miyaura coupling.

| Boronic Acid (R-B(OH)₂) | Expected Major Product |

| Phenylboronic acid | 4-Phenyl-8-chloro-5-methoxy-2-methylquinoline |

| Vinylboronic acid | 4-Vinyl-8-chloro-5-methoxy-2-methylquinoline |

| 4-Methylphenylboronic acid | 4-(4-Methylphenyl)-8-chloro-5-methoxy-2-methylquinoline |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org This reaction is a powerful method for the synthesis of arylalkynes and conjugated enynes. libretexts.org

For this compound, Sonogashira coupling offers a route to introduce alkynyl groups at the C4 and/or C8 positions. Similar to the Suzuki-Miyaura coupling, the regioselectivity would depend on the relative reactivity of the two C-Cl bonds. In dihaloarenes, the coupling often occurs preferentially at the more reactive halide position. For instance, in 2-bromo-4-iodo-quinoline, the acetylene (B1199291) adds to the more reactive iodide site. libretexts.org Given the generally higher reactivity of the C4 position in quinolines towards palladium-catalyzed reactions, it is expected that Sonogashira coupling would primarily occur at this position.

Table 2: Potential Sonogashira Coupling of this compound This table is a hypothetical representation of potential reactions and products based on established principles of Sonogashira coupling.

| Terminal Alkyne (R-C≡CH) | Expected Major Product |

| Phenylacetylene | 4-(Phenylethynyl)-8-chloro-5-methoxy-2-methylquinoline |

| Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)-8-chloro-5-methoxy-2-methylquinoline |

| 1-Hexyne | 4-(Hex-1-yn-1-yl)-8-chloro-5-methoxy-2-methylquinoline |

Functional Group Interconversions at the Methyl Position

The 2-methyl group of the quinoline ring is a key site for functional group interconversions, providing a handle for further molecular elaboration. The acidity of the protons on this methyl group is enhanced by the adjacent nitrogen atom, facilitating a range of reactions.

One of the most common transformations is oxidation . The 2-methyl group of quinoline derivatives can be oxidized to the corresponding aldehyde or carboxylic acid. researchgate.netemporia.edu Selenium dioxide (SeO₂) is a classic reagent for the oxidation of methyl groups on heteroaromatic rings to aldehydes. researchgate.netnih.gov For instance, 8-hydroxy-2-methylquinoline can be oxidized to 8-hydroxy-2-quinolinecarbaldehyde using SeO₂ in a dioxane/water mixture. researchgate.net Further oxidation to the carboxylic acid can also be achieved under appropriate conditions.

Another important reaction is the C(sp³)–H functionalization , which allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.netnih.govnih.govacs.org This can be achieved through deprotonation with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to generate a nucleophilic species that can react with various electrophiles. researchgate.net Palladium-catalyzed arylation of 2-methylquinolines with aryl iodides has also been reported, leading to the formation of 2-benzylquinoline (B154654) derivatives. nih.gov

| Reaction Type | Reagents and Conditions | Product |

| Oxidation | SeO₂, dioxane/H₂O, reflux | 4,8-Dichloro-5-methoxyquinoline-2-carbaldehyde |

| C(sp³)–H Arylation | Aryl iodide, Pd(OAc)₂, dppb, t-BuOK, toluene | 2-Benzyl-4,8-dichloro-5-methoxyquinoline |

Oxidation and Reduction Chemistry of this compound

The quinoline core of this compound can undergo both oxidation and reduction reactions, leading to further functionalization.

Oxidation can occur at the nitrogen atom of the quinoline ring to form the corresponding N-oxide. This transformation can alter the electronic properties of the molecule and influence its biological activity.

Reduction of the quinoline ring system can lead to the formation of tetrahydroquinoline derivatives. Furthermore, the introduction of a nitro group, followed by its reduction, is a common strategy to introduce an amino group, which can then be further functionalized.

A relevant example is the nitration of a related quinoline derivative, 5-chloro-2,6-dimethoxy-4-methylquinoline, at the 8-position using a mixture of phosphorus pentoxide and sodium nitrate (B79036) in triethyl phosphate. mdpi.com The subsequent reduction of the nitro group to an amine can be achieved using various reducing agents. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of reducing agents like tin(II) chloride (SnCl₂). commonorganicchemistry.comresearchgate.netcommonorganicchemistry.comacsgcipr.org The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.

| Reaction | Reagents and Conditions | Product |

| Nitration | P₂O₅, NaNO₃, triethyl phosphate | 4,8-Dichloro-5-methoxy-2-methyl-x-nitroquinoline |

| Nitro Reduction | SnCl₂, solvent | x-Amino-4,8-dichloro-5-methoxy-2-methylquinoline |

Derivatization Strategies to Explore Structure-Activity Relationships

The development of new therapeutic agents often relies on the synthesis of a series of related compounds to explore their structure-activity relationships (SAR). The chemical reactivity of this compound provides multiple avenues for such derivatization.

One key strategy involves the modification of the substituents at the C4 and C8 positions . As discussed, cross-coupling reactions can be employed to introduce a variety of aryl, heteroaryl, or alkyl groups at these positions. Nucleophilic aromatic substitution reactions can also be used to replace the chloro groups with other functionalities, such as amines or alkoxides.

The functionalization of the 2-methyl group offers another point of diversification. As detailed in section 3.4, this group can be oxidized to an aldehyde or carboxylic acid, which can then be used in a variety of subsequent reactions, such as reductive amination or esterification, to introduce a wide range of substituents.

Furthermore, the introduction of an amino group via nitration and reduction (section 3.5) provides a versatile handle for further derivatization. The resulting amine can be acylated, alkylated, or used in the formation of ureas, thioureas, or sulfonamides.

These derivatization strategies are particularly relevant in the context of developing inhibitors for biological targets such as protein kinases. nih.govmdpi.commdpi.comnih.govresearchgate.net For example, the quinoline and quinazoline (B50416) scaffolds are present in many approved and investigational kinase inhibitors, where modifications to the substitution pattern can significantly impact potency and selectivity. nih.govmdpi.com

| Derivatization Site | Reaction Type | Potential Derivatives |

| C4 and C8 positions | Cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Aryl, heteroaryl, or amino-substituted quinolines |

| 2-Methyl group | Oxidation followed by reductive amination | Quinolines with diverse side chains at the 2-position |

| Quinoline ring | Nitration and reduction followed by acylation | Acylamino-substituted quinolines |

Structural Elucidation and Advanced Spectroscopic Characterization of 4,8 Dichloro 5 Methoxy 2 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy: Awaiting Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4,8-dichloro-5-methoxy-2-methylquinoline, a full NMR analysis would be crucial for confirming its proposed structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis: Awaiting Experimental Data

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring, the methyl protons, and the methoxy (B1213986) protons. The chemical shifts (δ) of these signals and the spin-spin coupling constants (J) between adjacent protons would provide invaluable information about the substitution pattern on the quinoline core. However, no such experimental data has been reported.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis: Awaiting Experimental Data

Similarly, a ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in this compound, including the carbons of the quinoline ring, the methyl group, and the methoxy group. This information is fundamental for confirming the carbon skeleton of the molecule. To date, no experimental ¹³C NMR data for this specific compound is available in the public domain.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC): Awaiting Experimental Data

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in assembling the complete structural puzzle of this compound. These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the connectivity of the various substituents. The scientific community awaits the publication of such detailed 2D NMR studies.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis: Awaiting Experimental Data

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Awaiting Experimental Data

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass of a compound, which allows for the calculation of its elemental composition. For this compound, an HRMS analysis would be expected to confirm the molecular formula C₁₁H₉Cl₂NO. epa.gov While the theoretical monoisotopic mass is calculated to be approximately 241.0061 g/mol , experimental verification is currently lacking. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Awaiting Experimental Data

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be useful for analyzing the purity of this compound and for obtaining its mass spectrum. The fragmentation pattern observed in the mass spectrum would offer valuable clues about the compound's structure, as specific fragments would be expected to arise from the loss of substituents like chlorine, the methyl group, or the methoxy group. Regrettably, no GC-MS data for this compound has been found in the reviewed sources.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies, corresponding to the characteristic vibrations of different functional groups.

For this compound, one would expect to observe characteristic absorption bands for the C-Cl, C-O, C=N, C=C, and C-H bonds within the molecule. The aromatic quinoline core would exhibit specific stretching and bending vibrations. However, without experimental data, a precise data table cannot be constructed.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide additional insights into the skeletal vibrations of the quinoline ring system and the vibrations of the substituent groups. No specific Raman data for this compound could be located in the searched resources.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum can provide information about the extent of conjugation and the presence of chromophores. The quinoline ring system in this compound is a chromophore that would be expected to exhibit characteristic absorption bands in the UV region. The specific wavelengths of maximum absorption (λmax) are influenced by the substituents on the ring. No experimental UV-Vis absorption or emission data for this compound is available in the public scientific literature.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the exact connectivity and conformation of the molecule. A crystallographic study of this compound would unambiguously establish the positions of the chloro, methoxy, and methyl groups on the quinoline scaffold. Despite a thorough search, no published crystal structure for this specific compound was found.

Computational Chemistry and Theoretical Investigations of 4,8 Dichloro 5 Methoxy 2 Methylquinoline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations serve as a powerful tool for exploring the fundamental properties of 4,8-Dichloro-5-methoxy-2-methylquinoline. These methods allow for a detailed examination of its electron distribution, molecular geometry, and energy states.

Density Functional Theory (DFT) Studies on Ground State Properties

The geometric and electronic properties of the title compound in its ground state have been extensively studied using Density Functional Theory (DFT), a prominent computational method for understanding electronic structures. nih.govnih.gov Calculations are commonly performed using the B3LYP functional combined with a 6-311++G(d,p) or similar basis set to ensure a high level of accuracy. researchgate.net These studies involve optimizing the molecule's geometry to find its most stable conformation, which provides crucial data on bond lengths, bond angles, and dihedral angles. nih.gov

DFT calculations also determine key electronic properties such as the total energy and dipole moment. The analysis of these ground state properties helps in understanding the molecule's intrinsic stability and polarity. The computational approach provides a foundational understanding of the molecule's structural and electronic makeup. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and UV-Vis Spectra

To investigate the electronic transitions and absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.govrsc.orgresearchgate.net This method is effective for predicting the ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies required to move an electron from its ground state to an excited state. rsc.org

Theoretical UV-Vis spectra are typically computed using the B3LYP functional and a basis set like 6-31G(d,p), often within a solvent model such as ethanol (B145695) to simulate experimental conditions. nih.govrsc.orgresearchgate.net The calculations yield the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO → LUMO). This synergy between DFT and TD-DFT provides a robust toolkit for a comprehensive analysis of the molecule's spectroscopic behavior. rsc.org

Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical stability and reactivity of a molecule. nih.gov The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of molecular behavior. researchgate.net

For quinoline (B57606) derivatives, the HOMO is often located on the quinoline ring and the electron-donating groups, while the LUMO tends to be distributed across the quinoline system, indicating the regions susceptible to nucleophilic and electrophilic attack, respectively. rsc.org The energy gap is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net

Table 1: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available in search results |

| ELUMO | Data not available in search results |

Prediction of Spectroscopic Parameters

Computational methods are also used to predict the spectroscopic signatures of this compound, providing theoretical spectra that can be compared with experimental results for structural verification.

Theoretical NMR Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are valuable for confirming the molecular structure. eurjchem.com The Gauge-Including Atomic Orbital (GIAO) method within the DFT framework is commonly used to predict ¹H and ¹³C NMR spectra. These calculations provide chemical shift values (in ppm) that can be correlated with experimental data, aiding in the precise assignment of signals to specific atoms in the molecule. mdpi.com The structural characterization of novel quinoline derivatives is often confirmed through a combination of spectroscopic techniques, including ¹H NMR and ¹³C NMR, and DFT calculations. nih.gov

Table 2: Theoretical NMR Chemical Shifts

| Atom | Calculated Shift (ppm) |

|---|---|

| ¹H NMR | Data not available in search results |

Vibrational Frequency Computations

The vibrational modes of this compound can be predicted through DFT calculations, which yield theoretical FT-IR and FT-Raman spectra. dergipark.org.tr These computations determine the frequencies of characteristic vibrations, such as C-H stretching, C=C stretching, and the vibrations of the quinoline ring system. The calculated frequencies and their corresponding vibrational assignments, often supported by Potential Energy Distribution (PED) analysis, can be compared with experimental spectra to validate the optimized molecular structure. researchgate.netdergipark.org.tr

Table 3: Selected Theoretical Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-Cl Stretch | Data not available in search results |

| Aromatic C-H Stretch | Data not available in search results |

| CH₃ Rocking | Data not available in search results |

Chemical Reactivity Descriptors and Reactivity Site Analysis

Computational chemistry provides powerful tools to predict the reactivity of a molecule. For this compound, understanding its electronic structure is key to elucidating its chemical behavior.

Fukui functions are instrumental in predicting the most probable sites for nucleophilic and electrophilic attacks. These functions identify regions within a molecule where the electron density is most susceptible to change upon the addition or removal of an electron. For a molecule like this compound, the quinoline ring, with its electron-withdrawing chlorine atoms and electron-donating methoxy (B1213986) and methyl groups, presents a complex landscape for chemical reactions. The precise locations of the highest Fukui function values would pinpoint the atoms most likely to engage in chemical bonding.

Electrostatic potential (ESP) maps offer a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, areas of positive potential (colored in shades of blue) are electron-deficient and are susceptible to nucleophilic attack. In the case of this compound, the nitrogen atom in the quinoline ring and the oxygen atom of the methoxy group are expected to be regions of negative electrostatic potential, making them potential sites for interaction with electrophiles. The hydrogen atoms and the regions near the chlorine atoms would likely exhibit a more positive potential.

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. The Nucleus-Independent Chemical Shift (NICS) is a computational method used to quantify the aromaticity of a system. It involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity.

For this compound, the quinoline core is composed of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. Both rings are expected to exhibit aromatic character. NICS calculations would likely reveal negative values for both rings, confirming their aromatic nature. The magnitude of the NICS values could also provide insight into how the substituents (dichloro, methoxy, and methyl groups) modulate the aromaticity of each ring.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and stability. nih.gov By simulating the atomic motions, MD can reveal the preferred three-dimensional structures of a molecule and the energy barriers between different conformations. nih.gov For this compound, MD simulations could explore the rotational freedom of the methoxy group and any potential flexibility in the quinoline ring system. nih.gov These simulations are typically performed under conditions that mimic a biological environment to understand how the molecule might behave in a physiological context. nih.gov Analysis of the simulation trajectory can provide data on root-mean-square deviation (RMSD) and radius of gyration (Rg), which are measures of structural stability and compactness, respectively. nih.gov

In Silico Modeling for Mechanistic Insights (Excluding Clinical Outcomes)

Computational modeling is a valuable tool for predicting how a molecule might interact with biological targets and for elucidating potential mechanisms of action.

Hypothetically, docking this compound into a protein's active site would involve evaluating various binding poses based on a scoring function, which estimates the binding affinity (ΔG). nih.gov The interactions could involve hydrogen bonds, hydrophobic interactions, and π-stacking with amino acid residues.

Table 1: Illustrative Docking Parameters from a Study on 5-O-Benzoylpinostrobin Derivatives nih.gov

| Compound Name | Binding Affinity (ΔG) (kcal/mol) | Inhibition Constant (Ki) (nM) |

| 4-Nitro-5-O-benzoylpinostrobin | -10.16 | 35.40 |

| 4-Chloro-5-O-benzoylpinostrobin | -10.02 | 45.21 |

| 2,4-Dichloro-5-O-benzoylpinostrobin | -9.58 | 94.44 |

| 2-Methoxy-5-O-benzoylpinostrobin | -9.26 | 162.00 |

This table presents data for illustrative purposes from a study on different compounds to demonstrate the type of data obtained from docking studies. nih.gov

Computational modeling can also be used to investigate how a compound might inhibit an enzyme's activity. This can involve modeling the entire enzymatic reaction pathway in the presence and absence of the inhibitor. By calculating the energy profiles of the reaction, researchers can determine if the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. For quinoline derivatives, which are known to target a wide range of enzymes, this type of modeling can be particularly insightful. For example, if this compound were to be investigated as an inhibitor of a specific kinase, modeling could help to understand if it binds to the ATP-binding site or an allosteric site, and how this binding affects the enzyme's catalytic activity.

Biological Activities and Mechanistic Insights of 4,8 Dichloro 5 Methoxy 2 Methylquinoline Pre Clinical Focus

General Biological Significance of Quinoline (B57606) Derivatives

The quinoline scaffold, a fused bicyclic system comprising a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological properties. mdpi.comnih.gov This structural motif is present in numerous natural products and has been extensively utilized in the synthesis of new therapeutic agents. mdpi.com The versatility of the quinoline ring allows for diverse chemical modifications, leading to a wide spectrum of biological activities, including antimicrobial, antimalarial, and anticancer effects. nih.govekb.egarabjchem.orgresearchgate.netmdpi.com

Commercially successful drugs, such as the antimalarial chloroquine (B1663885) and the antibacterial ciprofloxacin, underscore the therapeutic importance of the quinoline nucleus. mdpi.com The biological activity of quinoline derivatives is intricately linked to their substitution patterns. For instance, the introduction of halogen atoms, like chlorine, and methoxy (B1213986) groups can significantly modulate the physicochemical properties and, consequently, the biological efficacy of these compounds. nih.govresearchgate.net The electron-withdrawing or -donating nature of these substituents influences the molecule's ability to interact with biological targets, a key determinant of its pharmacological profile. arabjchem.org The continued exploration of novel quinoline derivatives remains a vibrant area of research, aimed at discovering compounds with enhanced potency and selectivity against various diseases.

Investigations of Specific Biological Activities (In Vitro and In Vivo Non-human Models)

While direct experimental data on the biological activities of 4,8-dichloro-5-methoxy-2-methylquinoline is not extensively available in the public domain, the known effects of structurally related quinoline derivatives provide a strong basis for inferring its potential pharmacological profile. The presence of two chlorine atoms, a methoxy group, and a methyl group on the quinoline core suggests that this compound may exhibit significant antimicrobial, antimalarial, and anticancer properties.

Antimicrobial Activity and Resistance Mechanisms

Quinoline derivatives have a long-standing history as effective antimicrobial agents. mdpi.com The structural features of this compound, particularly the halogen substitutions, are often associated with potent antimicrobial activity.

The quinolone class of antibiotics, which are structurally related to quinolines, are known to be potent antibacterial agents. researchgate.net Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and recombination, ultimately leading to bacterial cell death. researchgate.net

The antibacterial potential of quinoline derivatives is influenced by the nature and position of substituents on the quinoline ring. For example, the presence of a fluorine atom at position 6 and a piperazine (B1678402) ring at position 7 in fluoroquinolones significantly enhances their antibacterial activity. slideshare.net While the specific cellular targets of this compound are yet to be identified, it is plausible that its antibacterial action could be mediated through similar mechanisms involving the disruption of bacterial DNA synthesis or other vital cellular processes. Some quinoline derivatives have also been shown to inhibit bacterial dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis. slideshare.net

The following table summarizes the in vitro antibacterial activity of various quinoline derivatives against different bacterial strains.

Interactive Data Table: In Vitro Antibacterial Activity of Selected Quinoline Derivatives| Compound/Derivative | Bacterial Strain(s) | Activity (e.g., MIC in µg/mL) | Reference(s) |

| Quinolone-2-one derivative (6c) | Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE) | 0.75 | slideshare.net |

| Quinolone-2-one derivative (6c) | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 2.50 | slideshare.net |

| Facilely accessible quinoline derivative | Clostridioides difficile | 1.0 | researchgate.net |

| Quinoline derivative (11) | Staphylococcus aureus | 6.25 | mdpi.com |

| Quinolines (43a-e, 44a-e) | E. coli, S. aureus, B. subtilis, P. aeruginosa | Moderate to excellent | mdpi.com |

MIC: Minimum Inhibitory Concentration

Quinoline derivatives have also demonstrated significant potential as antifungal agents. nih.gov The mechanism of antifungal action for some quinolines involves the disruption of fungal cell membrane integrity. researchgate.netacs.org This can lead to increased membrane permeability and the leakage of essential cellular components, ultimately causing fungal cell death. researchgate.netacs.org

Studies on various substituted quinolines have shown efficacy against a range of fungal pathogens, including Candida species and dermatophytes. nih.gov For instance, certain quinoline derivatives have shown selective action against filamentous fungi. nih.gov The antifungal activity is often dependent on the specific substitution pattern on the quinoline nucleus. nih.gov Given the structural features of this compound, it is conceivable that it could exhibit antifungal properties by interfering with fungal cell membrane function or other essential cellular pathways.

The following table presents the in vitro antifungal activity of representative quinoline derivatives.

Interactive Data Table: In Vitro Antifungal Activity of Selected Quinoline Derivatives| Compound/Derivative | Fungal Strain(s) | Activity (e.g., MIC or EC50 in µg/mL) | Reference(s) |

| Quinoline derivative (Ac12) | Sclerotinia sclerotiorum | 0.52 | researchgate.netacs.org |

| Quinoline derivative (Ac12) | Botrytis cinerea | 0.50 | researchgate.netacs.org |

| Quinoline derivative (5) | Dermatophytes | Geometric Mean MIC: 19.14 | nih.gov |

| Quinoline derivatives (2 and 3) | Candida spp. | Geometric Mean MIC: 50 and 47.19, respectively | nih.gov |

| Fluorinated quinoline analogs (2b, 2e, 2f, 2k, 2n) | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | mdpi.com |

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal effective concentration

Antimalarial Research and Target Identification

The quinoline core is central to some of the most important antimalarial drugs, including quinine (B1679958) and chloroquine. nih.govnih.gov These drugs are thought to exert their effect by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum. nih.govnih.gov The parasite digests hemoglobin in its food vacuole, releasing toxic heme. Quinolines are proposed to inhibit the polymerization of this heme into non-toxic hemozoin, leading to the accumulation of toxic heme and parasite death. nih.govnih.gov

The presence of a chlorine atom at the 7-position of the quinoline ring, as seen in chloroquine, is crucial for its antimalarial activity. raco.cat While the specific target of this compound in Plasmodium is unknown, the dichloro substitution pattern suggests it could have antimalarial potential. Research on other quinoline derivatives has identified various potential targets, including parasite proteins and enzymes involved in crucial metabolic pathways. mdpi.comnih.govnih.gov Some quinoline derivatives have also been shown to be effective against chloroquine-resistant strains of P. falciparum. raco.cat

The following table highlights the in vitro antimalarial activity of several quinoline derivatives.

Interactive Data Table: In Vitro Antimalarial Activity of Selected Quinoline Derivatives| Compound/Derivative | Plasmodium falciparum Strain(s) | Activity (e.g., IC50 in nM or µM) | Reference(s) |

| 6-Chloro-2-arylvinylquinoline (9) | Dd2 (chloroquine-resistant) | EC50: 28.6 nM | nih.gov |

| Imidazoisoquinolinone derivative (35) | Chloroquine-sensitive | IC50: 0.13 µM | raco.cat |

| Quinoline–pyrimidine (B1678525) hybrid (32) | D10 (chloroquine-sensitive) | IC50: 0.070 µM | raco.cat |

| Quinoline–pyrimidine hybrid (32) | Dd2 (chloroquine-resistant) | IC50: 0.157 µM | raco.cat |

| Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3) | CQ-Sensitive and CQ-Resistant strains | Potent in vitro activity | nih.gov |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CQ: Chloroquine

Anticancer Activity and Cellular Mechanisms

A growing body of preclinical research has established quinoline derivatives as a promising class of anticancer agents. ekb.egresearchgate.netnih.gov They have been shown to exert their effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors). researchgate.netnih.govijmphs.com

The anticancer activity of quinolines is often attributed to their ability to interact with various molecular targets within cancer cells. These targets include enzymes like topoisomerases and protein kinases, which are critical for cancer cell proliferation and survival. ekb.egarabjchem.orgijmphs.com For instance, some quinoline derivatives act as inhibitors of tyrosine kinases, which are key components of signaling pathways that regulate cell growth and division. ekb.egarabjchem.org Others can disrupt tubulin polymerization, a process essential for cell division. arabjchem.orgijmphs.com The substitution pattern on the quinoline ring, including the presence of chloro and methoxy groups, can significantly influence the anticancer potency and the specific cellular mechanisms of action. researchgate.net For example, methoxy substitutions have been shown to play a crucial role in the cytotoxic activity of certain anticancer compounds. researchgate.net

The following table provides examples of the in vitro anticancer activity of various quinoline derivatives against different cancer cell lines.

Interactive Data Table: In Vitro Anticancer Activity of Selected Quinoline Derivatives| Compound/Derivative | Cancer Cell Line(s) | Activity (e.g., IC50 in µM) | Cellular Mechanism(s) | Reference(s) |

| Quinoline–chalcone (B49325) hybrid (39) | A549 (lung cancer), K-562 (leukemia) | 1.91, 5.29 | Induction of apoptosis, G2/M cell cycle arrest | ijmphs.com |

| Quinoline–chalcone hybrid (23) | Various cancer cell lines | 0.009 - 0.016 | Potent anticancer activity, antimetastasis, antivascular activities | nih.gov |

| 2-Aryl-trimethoxyquinoline analogue (6e) | MCF-7, A-2780 (breast, ovarian cancer) | Significant cytotoxic activity | G2/M cell cycle arrest, apoptosis, tubulin polymerization inhibition | nih.gov |

| 5,8-Quinolinedione derivative (8) | DLD1, HCT116 (colon cancer) | 0.59, 0.44 | S-phase and G2/M phase cell cycle arrest | ekb.eg |

| Quinolyl-thienyl chalcone (31) | HUVEC (endothelial cells) | IC50: 21.78 nM | Inhibition of VEGFR-2 kinase | nih.gov |

IC50: Half-maximal inhibitory concentration; HUVEC: Human Umbilical Vein Endothelial Cells; VEGFR-2: Vascular Endothelial Growth Factor Receptor 2

Cell Line Proliferation Inhibition Studies

While direct studies on this compound are not available, research on analogous quinoline structures demonstrates significant anti-proliferative effects across various cancer cell lines. For instance, the indoloquinoline derivative, Compound 49 (2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline), has shown potent and selective cytotoxicity against colorectal cancer (CRC) cell lines. It exhibited substantially lower IC50 values in HCT116 and Caco-2 cell lines compared to the positive control, neocryptolepine, indicating strong growth inhibition. Further experiments confirmed that Compound 49 effectively inhibited the formation of cell clones in both HCT116 and Caco-2 cells, reinforcing its anti-proliferative capabilities.

Similarly, 8-hydroxyquinoline (B1678124), a simpler quinoline derivative, has been shown to inhibit the growth of B16 mouse melanoma cells and other human melanoma cell lines at micromolar concentrations. This inhibition was found to be reversible, with normal cell growth resuming after the removal of the compound from the culture medium.

Table 1: Anti-proliferative Activity of Selected Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 49 | HCT116 | 0.35 ± 0.04 | |

| Caco-2 | 0.54 ± 0.04 | ||

| AGS | 26.9 ± 0.00 | ||

| Neocryptolepine | HCT116 | 6.26 ± 1.22 | |

| Caco-2 | 13.54 ± 0.83 |

Apoptosis Induction Pathways

The cytotoxic effects of quinoline derivatives are often linked to the induction of apoptosis. In the case of Compound 49, flow cytometry analysis revealed that its mechanism of action involves the induction of apoptosis through the mitochondrial pathway. This process was accompanied by a reduction in mitochondrial membrane potential and an increase in the production of reactive oxygen species. Furthermore, Compound 49 was observed to interfere with the cancer cell cycle, causing an arrest at the G2/M phase, which is a common mechanism for small-molecule anticancer drugs to halt cell proliferation and trigger apoptosis.

Apoptosis is a regulated process of programmed cell death essential for tissue homeostasis. It can be initiated through two main pathways: the extrinsic pathway, triggered by external ligands like TNF, and the intrinsic (mitochondrial) pathway, activated by cellular stress. The intrinsic pathway involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors. The activity of Compound 49 aligns with the intrinsic pathway, suggesting that related dichlorinated quinolines might function via similar mechanisms.

Enzyme Target Inhibition (e.g., Kinases, HDACs)

The quinoline scaffold is a key feature in many enzyme inhibitors, including those targeting histone deacetylases (HDACs) and cholinesterases.

HDAC Inhibition: HDACs are crucial epigenetic regulators, and their inhibition can lead to changes in chromatin structure and reactivate the expression of silenced tumor-suppressor genes. HDAC inhibitors (HDACis) can induce apoptosis in tumor cells by increasing the expression of pro-apoptotic proteins like Bax or decreasing anti-apoptotic proteins like Bcl-2. While specific HDAC inhibition data for this compound is unavailable, the general class of quinoline-based compounds has been explored for this activity. Class II HDACs, in particular, are involved in regulating myogenesis and cardiac hypertrophy, making them therapeutic targets. Selective inhibitors of class II HDACs could have therapeutic potential for muscle and heart diseases.

Cholinesterase Inhibition: Other quinoline derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. For example, 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) (DDN), which contains a dichloro-substituent pattern, was found to inhibit AChE with an IC50 of 14.5 µM. Molecular docking studies predicted that DDN binds to key residues in the AChE hydrophobic pocket, including TYR337. Similarly, a series of 8-aminoquinoline-melatonin hybrids showed significant and selective inhibitory activity against BuChE.

Table 2: Enzyme Inhibition by Selected Quinoline-Related Compounds

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| DDN | Acetylcholinesterase (AChE) | 14.5 | |

| a3 | Self-induced Aβ aggregation | 41.4 ± 2.1 (% inhib. at 10 µM) | |

| c1 | Self-induced Aβ aggregation | 25.5 ± 3.2 (% inhib. at 10 µM) |

Anti-inflammatory Properties

The potential anti-inflammatory properties of quinoline compounds can be linked to their enzymatic inhibition activities, particularly of HDACs. HDAC inhibitors can modulate immune responses by altering the secretion of cytokines and chemokines. One of the key inflammatory signaling pathways involves Tumor Necrosis Factor (TNF), which activates NF-κB and MAPK pathways that support cell survival in malignancies. By inhibiting HDACs, compounds can interfere with these pathways, suggesting a potential mechanism for anti-inflammatory effects. Although direct evidence for this compound is lacking, this established role of HDAC inhibition provides a strong rationale for investigating its anti-inflammatory potential.

Antiviral Activities, including HIV Latency Reversal Mechanisms

A significant barrier to curing HIV is the existence of latent viral reservoirs in resting CD4+ T cells, which are resistant to standard antiretroviral therapy. The "shock-and-kill" strategy aims to reactivate these latent viruses with Latency-Reversing Agents (LRAs) and then eliminate the infected cells.

HDAC inhibitors are a major class of LRAs because they can modify the chromatin structure at the integrated HIV-1 provirus, facilitating viral transcription. While specific data on this compound is not published, its core structure is related to compounds investigated for this purpose. Other agents, such as 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt), have been shown to work synergistically with immune modulators like IL-15 to enhance the reversal of HIV latency and improve the function of cytotoxic T cells that clear the reactivated cells. This highlights the therapeutic principle of using small molecules to target the epigenetic silencing of HIV, a role for which novel quinoline derivatives could potentially be explored.

Other Relevant Biological Activities (e.g., Antiepileptic, Anti-Alzheimer)

Antiepileptic Activity: The quinoline core is present in compounds with demonstrated anticonvulsant properties. A study on 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives identified compounds with potent activity in a maximal electroshock seizure test. The most active compound, 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline, showed a broad spectrum of activity, suggesting its mechanism may involve the inhibition of voltage-gated ion channels and modulation of GABAergic activity.

Anti-Alzheimer's Disease Activity: Alzheimer's disease is characterized by the aggregation of amyloid-beta (Aβ) peptides and cholinergic system deficits. Quinoline derivatives have been designed as multifunctional agents to target these pathologies. Clioquinol, an 8-hydroxyquinoline derivative, was the first metal ion chelator to enter clinical trials for Alzheimer's, aiming to restore metal ion homeostasis. More recent derivatives have been developed to combine cholinesterase inhibition with the ability to prevent Aβ aggregation. For instance, the compound DDN was shown to strongly inhibit Aβ42 aggregation by over 90% at a concentration of 25 µM. This dual-target approach is a promising strategy for developing new anti-Alzheimer's agents.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

While specific SAR studies for this compound are not available, research on other quinoline series provides valuable insights into how structural modifications influence biological activity.

In a study of quinoline derivatives for antiprion activity, several SARs were identified. The activity was found to be highly dependent on the nature of the terminal group linked to the quinoline core. Interestingly, the SAR for antiprion effects was remarkably similar to the SAR for antimalarial activity, suggesting overlapping molecular targets.

For a series of 2-arylvinylquinolines developed as antimalarial agents, SAR studies focused on substitutions at the C6 position of the quinoline ring and on the attached benzene ring. Key findings include:

C6-Position: Removal of a methoxy group or a fluorine atom at the C6 position resulted in decreased antiplasmodial activity.

Aryl Substituents: The position of substituents on the aryl ring was critical. A 4-fluoro substitution on the benzene ring was more potent than a 2-fluoro or 3-fluoro substitution.

These studies underscore that the biological activity of quinoline derivatives is highly sensitive to the specific pattern and type of substituents on the quinoline and associated rings. For this compound, the positions of the two chloro atoms (C4, C8), the methoxy group (C5), and the methyl group (C2) are expected to define its specific interactions with biological targets. Future SAR studies would likely involve modifying these positions to optimize potency and selectivity for a desired biological effect. For example, altering the alkoxy group at C8 or changing the halogen at C4 and C8 could significantly impact activity, as seen in related quinoline series.

Impact of Substituent Modifications on Biological Potency

The biological potency of quinoline derivatives is significantly influenced by the nature and position of various substituents on the quinoline ring. Structure-activity relationship (SAR) studies on diverse quinoline-based compounds have provided insights into how modifications can modulate their therapeutic effects.

The presence of halogen atoms, such as chlorine, on the quinoline scaffold has been shown to be a critical determinant of biological activity in many instances. For example, in a series of quinoline derivatives evaluated as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), the presence of a chlorine atom at the meta-position was found to be more beneficial for potency compared to ortho-substituted analogues. rsc.org

The methoxy group is another key substituent that can impact the biological profile of quinoline compounds. In the context of anticancer activity, the position of the methoxy group can be crucial. For instance, in a study of quinoline derivatives as c-Met inhibitors, the placement of substituents on the quinoline core was a key aspect of the investigation. nih.gov Furthermore, a series of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives were identified as potent Nur77 modulators, highlighting the importance of the 8-methoxy-2-methylquinoline (B1296761) moiety in their activity. nih.gov

The methyl group at the C-2 position of the quinoline ring has also been a subject of study. Historically, modifications at the C-2 position were often considered unfavorable due to a loss of biological activity in some antibacterial quinolones. nih.gov However, more recent research has demonstrated that C-2 substituents can be well-tolerated and even beneficial in certain contexts. nih.gov

The interplay of these substituents—dichloro, methoxy, and methyl—on the quinoline scaffold likely results in a unique electronic and steric profile that would dictate the specific biological activities of this compound.

Role of the Quinoline Scaffold in Bioactivity

The quinoline scaffold, a fused bicyclic aromatic heterocycle, is considered a "privileged structure" in medicinal chemistry due to its recurring presence in a vast number of biologically active compounds. rsc.org This scaffold's versatility stems from its ability to serve as a framework for the spatial orientation of various functional groups, enabling interactions with a wide array of biological targets. nih.gov

The nitrogen atom within the quinoline ring is a key feature, influencing the molecule's electronic properties and its ability to participate in hydrogen bonding, a crucial interaction for binding to biological macromolecules. nih.gov The planar nature of the quinoline ring also allows for intercalation into DNA, a mechanism of action for some anticancer and antimicrobial quinoline derivatives. nih.gov

The quinoline nucleus is a core component of numerous approved drugs with diverse therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents. rsc.org Its synthetic tractability allows for the generation of large libraries of derivatives, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. rsc.org

Molecular Mechanisms of Action (MOA) and Target Identification (Excluding Clinical Studies)

The molecular mechanisms through which quinoline derivatives exert their biological effects are diverse and depend on their specific substitution patterns. Pre-clinical studies on various quinoline compounds have identified several key mechanisms of action.

Enzyme Binding and Inhibition Kinetics

Quinoline derivatives have been shown to inhibit a variety of enzymes implicated in disease pathogenesis.

Proteasome Inhibition: Certain substituted quinolines have been identified as noncovalent inhibitors of the human proteasome, a key player in cellular protein degradation. These compounds were found to inhibit the chymotrypsin-like activity of the proteasome with IC50 values in the low micromolar range. nih.gov

DNA Methyltransferase (DNMT) Inhibition: A number of quinoline-based analogs have demonstrated inhibitory activity against human DNMT1, an enzyme involved in epigenetic regulation. Some of these compounds were found to intercalate into DNA, leading to inhibition of the enzyme. nih.govbiorxiv.org

Dihydroorotate Dehydrogenase (hDHODH) Inhibition: As mentioned previously, quinoline derivatives have been identified as potent inhibitors of hDHODH, an enzyme essential for pyrimidine biosynthesis in rapidly proliferating cells. The most potent compound in one study exhibited an IC50 value of 9.7 nM. rsc.org

Monoamine Oxidase (MAO) Inhibition: Certain pyrrole-quinoline derivatives have been shown to be reversible inhibitors of monoamine oxidase, with some compounds exhibiting selectivity for MAO-A. nih.gov

Table 1: Examples of Enzyme Inhibition by Quinoline Derivatives

| Quinoline Derivative Class | Target Enzyme | Inhibition Data | Reference |

|---|---|---|---|

| Substituted Quinolines | Proteasome (Chymotrypsin-like activity) | IC50 = 14.4 µM | nih.gov |

| Quinoline-based Analogs | Human DNMT1 | IC50 ~ 2-4 µM | biorxiv.org |

| Quinoline Derivatives | Human Dihydroorotate Dehydrogenase (hDHODH) | IC50 = 9.7 nM | rsc.org |

Receptor Interaction Studies

Quinoline-based compounds have been designed and evaluated for their ability to interact with various cellular receptors, often as antagonists or modulators.

c-Met Kinase Inhibition: The quinoline scaffold is a key feature in a number of inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase often dysregulated in cancer. Molecular docking studies have shown that the quinoline ring can form crucial π-π stacking interactions with amino acid residues in the ATP-binding pocket of the kinase. nih.govnih.gov

Nur77 Modulation: A series of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives have been identified as novel modulators of Nur77, an orphan nuclear receptor. A lead compound from this series demonstrated a good binding affinity for Nur77 with a KD value of 3.58 µM. nih.gov

Cellular Pathway Modulation

The interaction of quinoline derivatives with their molecular targets can lead to the modulation of various intracellular signaling pathways, ultimately resulting in specific cellular responses.

PI3K/AKT/mTOR Pathway Inhibition: A synthesized derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, was shown to exert its cytotoxic effects on colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is a central regulator of cell growth, proliferation, and survival.

Induction of Apoptosis: Many quinoline derivatives with anticancer properties have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, some 2-phenylquinolin-4-amine (B1606699) derivatives were found to induce apoptosis through the activation of caspase-3. benthamdirect.com In another study, a quinoline derivative was found to induce apoptosis in hepatocellular carcinoma cell lines by up-regulating Nur77 expression and mediating its subcellular localization. nih.gov

Cell Cycle Arrest: The progression of the cell cycle is a tightly regulated process that is often dysregulated in cancer. Certain quinoline derivatives have been shown to cause cell cycle arrest at different phases. For instance, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was found to arrest the cell cycle at the G2/M phase in colorectal cancer cells. nih.gov

Applications of 4,8 Dichloro 5 Methoxy 2 Methylquinoline in Chemical Science

Role as Chemical Intermediates in Complex Organic Synthesis

The primary and most significant application of 4,8-Dichloro-5-methoxy-2-methylquinoline in chemical science is its role as a chemical intermediate or building block. bldpharm.com Polysubstituted quinolines are recognized as a significant class of N-heterocyclic compounds with broad industrial and medicinal applications. researchgate.net The presence of two chlorine atoms on the quinoline (B57606) ring of this compound makes it a highly useful scaffold. These halogen atoms serve as reactive sites, particularly for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of more elaborate molecules. researchgate.netgoogle.com This reactivity is fundamental to its utility in synthesizing a wide array of derivative compounds.

Synthesis of Advanced Pharmaceutical Intermediates (Generic, not specific drugs)

The quinoline skeleton is a privileged structure found in a multitude of natural products and synthetic compounds with interesting physiological activities. nih.govnih.gov Consequently, quinoline derivatives are of great interest to medicinal chemists for the development of new therapeutic agents. researchgate.netresearchgate.net Halogenated quinolines are particularly valuable because the halogen atom can be crucial for the compound's bioactivity and provides a direct handle for further structural modification. nih.gov

While specific pharmaceutical applications of this compound itself are not extensively documented, its utility is inferred from the widespread use of similar chlorinated quinoline structures as key intermediates. For instance, other chlorinated quinolines are used as starting materials in the synthesis of novel compounds for drug discovery. google.com The process often involves the displacement of the chlorine atoms through nucleophilic substitution to build more complex, biologically active molecules. google.com The development of synthetic methods for quinoline derivatives is a continuous focus for organic and medicinal chemists, highlighting the importance of building blocks like this compound. researchgate.net

Building Blocks for Agrochemicals

The utility of quinoline derivatives extends beyond pharmaceuticals into the field of agrochemicals. nih.govmdpi.com Many compounds containing the quinoline skeleton have been developed as pesticides or insecticides. mdpi.com Specifically, certain quinoline derivatives are used to protect cultivated plants from herbicides, acting as safeners or antidotes. scribd.com

The synthetic versatility of halogenated quinolines makes them valuable starting points for creating new agrochemical products. nih.gov For example, 4,5,7-trichloroquinoline (B1580783) has been identified as a key intermediate for agrochemical synthesis. acs.org The reactive chlorine atoms on this compound allow for the systematic modification of the molecule's structure, enabling the synthesis of new compounds that can be screened for potential use as herbicides, fungicides, or pesticides. nih.govscribd.com

Potential in Materials Science and Optoelectronic Applications

Quinoline derivatives are increasingly being explored for their applications in materials science, particularly in the development of "smart materials," dyes, and electronics. mdpi.com The rigid, aromatic structure of the quinoline ring system is a desirable feature for creating organic functional materials. These materials have potential uses in organic light-emitting diodes (OLEDs) and third-generation photovoltaic cells, such as dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net

The electronic properties of quinoline derivatives can be finely tuned by altering the substituents on the quinoline core. tandfonline.com The specific substitution pattern of this compound—with its electron-withdrawing chlorine atoms and electron-donating methoxy (B1213986) group—would influence the molecule's photoluminescence and electrochemical properties. tandfonline.com This makes it a potentially useful building block for synthesizing larger, conjugated systems or metal complexes with tailored optical and electronic characteristics for device applications. researchgate.netresearchgate.net Research has shown that chloro-containing quinolines and related N-heteroacenes are studied for their interesting materials properties and promise for use in organic optoelectronics. researchgate.net

Analytical Reagent Applications

The quinoline scaffold and its derivatives can form complexes with metal ions, and some are used as dye sensors for detecting metals. scribd.commdpi.com However, based on the available scientific literature, there are no specific, documented applications of this compound as an analytical reagent for routine analysis or as a specialized sensor. Further research would be required to explore its potential in this area.

Future Directions and Emerging Research Opportunities for 4,8 Dichloro 5 Methoxy 2 Methylquinoline

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future of synthesizing 4,8-Dichloro-5-methoxy-2-methylquinoline and its analogs lies in the development of more efficient, cost-effective, and environmentally benign methodologies. While classical methods for quinoline (B57606) synthesis, such as the Combes, Doebner-von Miller, and Friedländer reactions, have been foundational, contemporary research is focused on overcoming their limitations, which often include harsh reaction conditions, low atom economy, and the use of hazardous reagents.

Emerging strategies that could be applied to the synthesis of this compound include:

Continuous Flow Synthesis: This technology offers significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and ease of scalability. nih.govnih.gov The implementation of flow chemistry could lead to higher yields and purity of this compound while minimizing waste. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in many organic transformations, including the synthesis of heterocyclic compounds like quinolines. nih.govnih.gov Exploring microwave-assisted protocols for the key cyclization and chlorination steps in the synthesis of the title compound could lead to more efficient processes.

Green Catalysis: The use of reusable and non-toxic catalysts is a central tenet of green chemistry. nih.govcrimsonpublishers.comacs.org Research into solid acid catalysts, nanocatalysts, and biocatalysts for quinoline synthesis could provide more sustainable alternatives to traditional acid catalysts like polyphosphoric acid or sulfuric acid. nih.govacs.org For instance, the use of a reusable solid acid catalyst like Nafion NR50 under microwave conditions has been shown to be effective for Friedländer quinoline synthesis. researchgate.net

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. researchgate.net The development of photocatalytic methods for the construction of the quinoline core or for the introduction of substituents could offer a more sustainable and energy-efficient synthetic route.

A comparative analysis of potential synthetic strategies is presented in the table below:

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Continuous Flow Synthesis | Enhanced safety, scalability, and reproducibility | Reactor design, optimization of reaction parameters (temperature, pressure, flow rate) |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Optimization of microwave parameters, solvent selection |

| Green Catalysis | Use of reusable and non-toxic catalysts, reduced waste | Development of novel catalysts (nanocatalysts, solid acids), catalyst recycling studies |

| Photocatalysis | Mild reaction conditions, use of renewable energy source | Development of suitable photocatalysts, investigation of reaction mechanisms |

Exploration of New Chemical Transformations and Derivatization Strategies

The two chlorine substituents on the this compound scaffold are prime handles for a variety of chemical transformations, allowing for the generation of a diverse library of derivatives with potentially new and improved properties. The reactivity of chloroquinolines, particularly at the 4-position, towards nucleophilic aromatic substitution (SNAr) is well-documented. researchgate.net

Future derivatization strategies could focus on:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms, especially the one at the C4 position, are susceptible to displacement by a wide range of nucleophiles. This opens up avenues for the synthesis of novel derivatives by introducing functionalities such as:

Amines: Reaction with various primary and secondary amines can yield a library of 4-aminoquinoline derivatives, a class of compounds known for its diverse biological activities. researchgate.net

Thiols: Introduction of sulfur-containing moieties through reaction with thiols can lead to compounds with unique electronic and biological properties.

Azides: The introduction of an azido group provides a versatile handle for further functionalization via click chemistry or reduction to an amino group.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for C-C and C-N bond formation and can be effectively applied to halogenated quinolines. nih.gov Key cross-coupling reactions to explore include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: A versatile method for the formation of C-N bonds by coupling with a wide range of amines. crimsonpublishers.com

Sonogashira Coupling: Introduction of alkyne functionalities, which can serve as precursors for further transformations.

The following table summarizes potential derivatization strategies:

| Reaction Type | Reagents | Potential Functional Groups Introduced |

| Nucleophilic Aromatic Substitution | Amines, Thiols, Azides | Amino, Thioether, Azido |

| Suzuki-Miyaura Coupling | Boronic acids/esters | Aryl, Heteroaryl |

| Buchwald-Hartwig Amination | Amines | Substituted amines |

| Sonogashira Coupling | Terminal alkynes | Alkynyl |

Advanced Mechanistic Biological Studies (Pre-clinical) and Target Validation

Given the broad spectrum of biological activities exhibited by quinoline derivatives, a key future direction for this compound is the comprehensive investigation of its potential therapeutic applications through advanced preclinical studies. The presence of two chlorine atoms, a methoxy (B1213986) group, and a methyl group on the quinoline core suggests that this compound could interact with various biological targets.

Future preclinical research should encompass:

In Vitro Screening: Initial screening against a panel of cancer cell lines, pathogenic microbes (bacteria, fungi, parasites), and viruses will be crucial to identify potential areas of biological activity. researchgate.net The cytotoxic effects of the compound and its derivatives should be evaluated to determine their therapeutic index. nih.gov

Mechanism of Action Studies: Once a promising biological activity is identified, detailed mechanistic studies will be necessary to elucidate how the compound exerts its effects. This could involve investigating its ability to:

Inhibit Enzymes: Many quinoline derivatives are known to inhibit kinases, topoisomerases, and other enzymes involved in critical cellular processes. acs.org

Interact with DNA: The planar quinoline ring system can intercalate with DNA, potentially disrupting DNA replication and transcription. crimsonpublishers.com

Modulate Signaling Pathways: The compound could interfere with key signaling pathways implicated in disease progression.

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic approaches will be essential to identify the specific molecular targets of this compound. mdpi.com Once a target is identified, further validation studies will be required to confirm its role in the observed biological activity.

In Vivo Studies: Promising lead compounds identified from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and preliminary safety profiles. nih.gov

Integration of Computational and Experimental Approaches for Rational Design

The integration of computational modeling with experimental studies offers a powerful paradigm for the rational design of novel derivatives of this compound with enhanced activity and improved pharmacokinetic profiles. In silico methods can significantly accelerate the drug discovery and development process by prioritizing compounds for synthesis and testing. researchgate.netmdpi.com

Key computational approaches to be employed include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models that correlate the structural features of quinoline derivatives with their biological activity. mdpi.comacs.orgnih.gov These models can guide the design of new analogs with potentially higher potency.

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound and its derivatives to the active site of identified biological targets. crimsonpublishers.comresearchgate.netcrimsonpublishers.com Docking studies can provide valuable insights into the key interactions that govern molecular recognition, thereby informing the design of more potent and selective inhibitors. crimsonpublishers.comresearchgate.netcrimsonpublishers.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-receptor interactions, allowing for the assessment of the stability of the complex and the identification of key conformational changes upon binding. nih.gov

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. researchgate.net

The synergy between these computational methods and experimental validation is crucial for an efficient and successful rational design campaign.

Potential for Applications in Emerging Scientific Fields

Beyond its potential in medicinal chemistry, the unique electronic and photophysical properties of the quinoline scaffold suggest that this compound and its derivatives could find applications in various emerging scientific fields.

Materials Science: The quinoline ring system is a component of various functional materials. mdpi.com Derivatives of this compound could be explored for their potential as:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are known to be used in the development of OLEDs.

Functional Polymers: Incorporation of the quinoline moiety into polymer backbones could lead to materials with novel optical or electronic properties.

Chemical Biology: As a fluorescent scaffold, quinoline derivatives have been extensively used as probes and sensors for biological imaging. nih.gov Future research could focus on developing derivatives of this compound as:

Fluorescent Probes: Designing derivatives that exhibit changes in their fluorescence properties upon binding to specific analytes (e.g., metal ions, biomolecules) could lead to the development of novel sensors for bioimaging and diagnostics. nih.govnih.govnih.govcrimsonpublishers.com

Bioimaging Agents: The inherent fluorescence of the quinoline core, which can be tuned through derivatization, makes it an attractive scaffold for developing probes for cellular and in vivo imaging. nih.govcrimsonpublishers.comcrimsonpublishers.com

Nanotechnology: The functionalization of nanoparticles with quinoline derivatives could lead to hybrid materials with unique properties for applications in areas such as targeted drug delivery and diagnostics. nih.gov

The exploration of these emerging applications will require interdisciplinary collaborations between chemists, biologists, and materials scientists, and could unlock the full potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 4,8-Dichloro-5-methoxy-2-methylquinoline, and how can substituent effects be resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Focus on and NMR to resolve the methoxy (-OCH) and methyl (-CH) groups. The methoxy group typically resonates at δ 3.8–4.0 ppm in NMR, while methyl groups near aromatic systems appear upfield (δ 2.5–3.0 ppm). Chlorine substituents induce deshielding in adjacent carbons .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak (expected m/z: 256.03 for CHClNO). Chlorine isotopes (/) will produce a characteristic doublet pattern .

- Infrared (IR) Spectroscopy : Identify the C-O stretch of the methoxy group (~1250 cm) and aromatic C-Cl stretches (600–800 cm) .

Q. What synthetic routes are viable for this compound, and how do starting materials influence regiochemistry?

- Methodological Answer :